molecular formula C17H14O2 B8418306 2-Isopropylanthracene-9,10-dione

2-Isopropylanthracene-9,10-dione

Cat. No.: B8418306
M. Wt: 250.29 g/mol
InChI Key: BQUNPXRABCSKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The isopropyl group attached to the anthraquinone core enhances its solubility and reactivity, making it a valuable compound in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylanthracene-9,10-dione typically involves a Friedel–Crafts acylation reaction. This process starts with an isopropyl-substituted benzene, which reacts with phthalic anhydride in the presence of aluminum trichloride. The resulting product undergoes cyclization with strong sulfuric acid to form the desired anthraquinone .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The key steps involve:

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylanthracene-9,10-dione involves its interaction with molecular targets and pathways. It can act as an electron acceptor in redox reactions, facilitating the transfer of electrons. This property is crucial in its role as a catalyst and in the production of hydrogen peroxide. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

  • 2-Methylanthraquinone
  • 1-Methyl-3-isopropylanthraquinone
  • 2-Isopropyl-4-methylanthraquinone

Comparison: 2-Isopropylanthracene-9,10-dione stands out due to its unique isopropyl group, which enhances its solubility and reactivity compared to other anthraquinones. This makes it particularly valuable in industrial applications, such as the production of hydrogen peroxide. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-propan-2-ylanthracene-9,10-dione

InChI

InChI=1S/C17H14O2/c1-10(2)11-7-8-14-15(9-11)17(19)13-6-4-3-5-12(13)16(14)18/h3-10H,1-2H3

InChI Key

BQUNPXRABCSKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming sulfuric acid (25 mL, 30%) was added to 8.5 g (32 mmol) of 2-(4'isopropylbenzoyl)benzoic acid. The mixture was then heated to 95° C. for 1 h in a water bath. The resultant dark solution was poured cautiously over crushed ice to yield a beige solid which was extracted with chloroform. The chloroform layer was washed sever-al times with a dilute NaOH solution ≈10%), followed by a dilute HCl solution and finally with deionized water. The resultant yellow chloroform solution was dried with MgSO4, filtered and the chloroform was removed under vacuum to yield a yellow/orange solid. The product was recrystallized from heptane to yield a yellow product. (1.00 g, 113%), mp 53-54° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One

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